molecular formula C12H11BrN2O4 B2876700 2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 201354-88-3

2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No.: B2876700
CAS No.: 201354-88-3
M. Wt: 327.134
InChI Key: VSLWZARQHIUHNH-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a synthetic organic compound with the molecular formula C12H11BrN2O4 It is characterized by the presence of a bromophenyl group, a methyl group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves the reaction of 4-bromophenylacetic acid with other reagents to form the desired imidazolidinone derivative. One common method includes the use of bromine and mercuric oxide to treat phenylacetic acid, followed by fractional crystallization to isolate the 4-bromophenyl isomer .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow processes to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromophenyl group or the imidazolidinone ring.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazolidinone compounds.

Scientific Research Applications

2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and imidazolidinone ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the imidazolidinone ring.

    4-Bromo-2-methoxyphenol: Contains a bromophenyl group with a methoxy substituent.

    4-Bromophenylacetohydrazide: A hydrazone derivative of 4-bromophenylacetic acid.

Uniqueness

2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is unique due to the presence of both the bromophenyl group and the imidazolidinone ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(4-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O4/c1-12(7-2-4-8(13)5-3-7)10(18)15(6-9(16)17)11(19)14-12/h2-5H,6H2,1H3,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLWZARQHIUHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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